molecular formula C26H33ClN2O7 B12290855 MoexiprilMethylEsterAnalogHydrochlorideSalt

MoexiprilMethylEsterAnalogHydrochlorideSalt

Cat. No.: B12290855
M. Wt: 521.0 g/mol
InChI Key: QGAMJBPJKREJGZ-UHFFFAOYSA-N
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Description

MoexiprilMethylEsterAnalogHydrochlorideSalt is a biochemical compound used primarily in research. It is a derivative of Moexipril, which is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Moexipril is commonly used to treat high blood pressure by relaxing blood vessels and reducing the workload on the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MoexiprilMethylEsterAnalogHydrochlorideSalt involves multiple steps, starting from the base compound Moexipril. The process typically includes esterification and subsequent conversion to the hydrochloride salt form. Specific reaction conditions such as temperature, pH, and solvents used can vary, but common reagents include methanol and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

MoexiprilMethylEsterAnalogHydrochlorideSalt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

MoexiprilMethylEsterAnalogHydrochlorideSalt has a wide range of applications in scientific research:

Mechanism of Action

MoexiprilMethylEsterAnalogHydrochlorideSalt acts as a prodrug for Moexiprilat, which inhibits ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, the compound helps to relax blood vessels, lower blood pressure, and reduce the secretion of aldosterone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MoexiprilMethylEsterAnalogHydrochlorideSalt is unique due to its specific ester analog form, which may offer different pharmacokinetic properties compared to other ACE inhibitors. This uniqueness can be leveraged in research to explore new therapeutic potentials and improve drug formulations .

Properties

Molecular Formula

C26H33ClN2O7

Molecular Weight

521.0 g/mol

IUPAC Name

6,7-dimethoxy-2-[2-[(1-methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C26H32N2O7.ClH/c1-16(27-20(26(32)35-4)11-10-17-8-6-5-7-9-17)24(29)28-15-19-14-23(34-3)22(33-2)13-18(19)12-21(28)25(30)31;/h5-9,13-14,16,20-21,27H,10-12,15H2,1-4H3,(H,30,31);1H

InChI Key

QGAMJBPJKREJGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)OC.Cl

Origin of Product

United States

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